molecular formula C11H8F2N2O2 B2472206 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 497060-15-8

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2472206
CAS No.: 497060-15-8
M. Wt: 238.194
InChI Key: ASUKHYBSPPHBKO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at positions 2 and 6 on the benzene ring, and a 5-methyl-1,2-oxazol-3-yl group attached to the nitrogen atom of the benzamide moiety

Scientific Research Applications

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is FtsZ , a protein essential for bacterial cell division and viability . FtsZ is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

The compound inhibits the polymerization of FtsZ in a concentration-dependent manner . This interaction with FtsZ leads to changes in the morphology of bacteria, consistent with the inhibition of cell division .

Biochemical Pathways

The compound affects the bacterial binary division process. FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Pharmacokinetics

It’s noted that these classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell division in bacteria. This is evidenced by the induced changes in the morphology of E. coli and K. pneumoniae .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of efflux pumps in Gram-negative bacteria . These pumps can decrease the intracellular concentration of the compound, thereby reducing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,6-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 5-methyl-1,2-oxazol-3-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the oxazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FtsZ polymerization makes it a promising candidate for the development of new antibacterial agents.

Properties

IUPAC Name

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-5-9(15-17-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKHYBSPPHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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